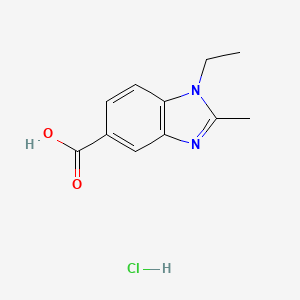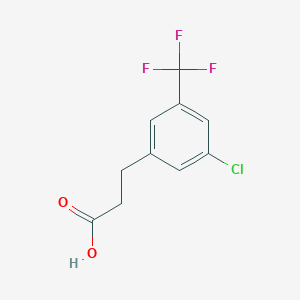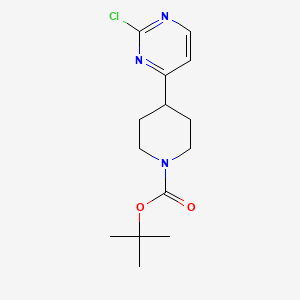
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
描述
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₀ClN₃O₂. It is a derivative of piperidine and contains a chloropyrimidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting from 4-piperidone, the compound can be synthesized by reacting it with 2-chloropyrimidin-4-yl chloride in the presence of a base such as triethylamine.
Reductive Amination: : This involves the reaction of 2-chloropyrimidin-4-yl aldehyde with tert-butyl piperidine-1-carboxylate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).
Substitution: : Triethylamine (Et₃N), sodium hydroxide (NaOH), and dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction: : Alcohols or amines.
Substitution: : Various substituted piperidines or pyrimidines.
科学研究应用
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is used in various scientific research applications, including:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In the study of enzyme inhibitors and receptor binding assays.
Medicine: : In the development of pharmaceuticals, particularly as a building block for drug discovery.
Industry: : In the production of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: : It can bind to specific receptors, influencing signal transduction processes.
相似化合物的比较
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Tert-Butyl 4-[ (2-chloropyrimidin-5-yl)oxy]butanoate
These compounds share the tert-butyl and chloropyrimidinyl groups but differ in their core structures, leading to different reactivity and applications.
属性
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAPBRELYGZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676676 | |
| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-82-0 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-4-pyrimidinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001754-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



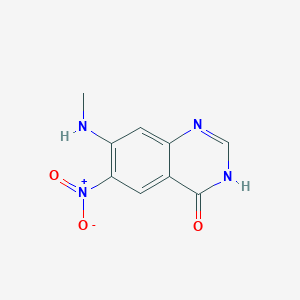

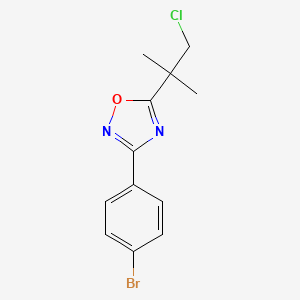
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
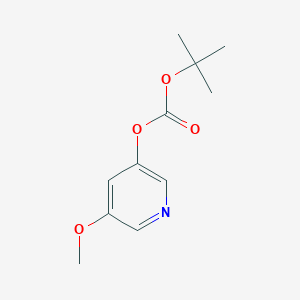
![(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1530996.png)

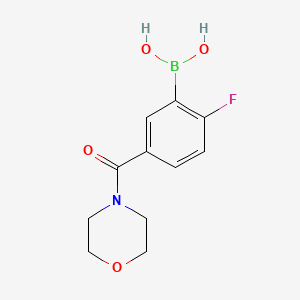
![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
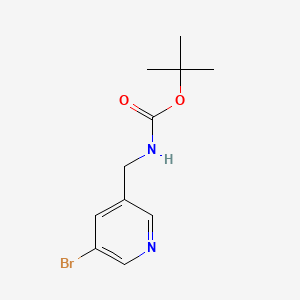
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)
